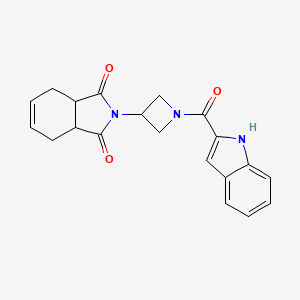
3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains an oxadiazole ring, a phenyl ring, and a pyrazole ring. It has been synthesized using different methods and has shown promising results in scientific research.
Applications De Recherche Scientifique
Insecticidal Activity
Compounds containing 1,2,4-oxadiazole, such as 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole, have demonstrated promising insecticidal properties. Studies have revealed that these compounds show good larvicidal activities, particularly against pests like Plutella xylostella and Spodoptera exigua. Their insecticidal potency is influenced by the substitution pattern on the oxadiazole ring, and modifications in structure can enhance their activity (Li et al., 2013), (Qi et al., 2014), (Liu et al., 2017).
Antimicrobial and Antioxidant Activities
Several derivatives of 1,2,4-oxadiazole have shown potential in antimicrobial and antioxidant activities. These compounds, when synthesized and tested, have displayed notable antimicrobial properties against various pathogens and strong antioxidant activity, indicating their potential use in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
Fluorescent Properties
The fluorescent properties of pyrazoline derivatives, which include 1,2,4-oxadiazoles, have been explored, revealing their potential in fluorescent applications. Investigations into their fluorescence emission in different solvents and under various conditions provide insights into their suitability for applications in molecular probes and sensors (Ibrahim et al., 2016).
Anti-tumor and Anti-inflammatory Activities
Compounds with 1,2,4-oxadiazole structures have been investigated for their anti-tumor and anti-inflammatory activities. Some derivatives have shown potential as COX-2 inhibitors with significant anti-inflammatory activity and have exhibited promising results in inhibiting tumor cell growth, suggesting their application in cancer therapy (Bansal et al., 2014), (Ananda et al., 2017).
Anti-avian Influenza Virus Activity
Some derivatives of 1,2,4-oxadiazole have been tested for their activity against the avian influenza virus H5N1. Specific compounds in this category have shown high effectiveness against this virus strain, indicating their potential in antiviral drug development (Flefel et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole involves the reaction of 4-bromobenzoyl hydrazide with phenylhydrazine to form 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole-4-carbohydrazide, which is then reacted with phenylhydrazine and acetic anhydride to form 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole.", "Starting Materials": [ "4-bromobenzoyl hydrazide", "phenylhydrazine", "acetic anhydride" ], "Reaction": [ "Step 1: 4-bromobenzoyl hydrazide is reacted with phenylhydrazine in ethanol to form 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole-4-carbohydrazide.", "Step 2: 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole-4-carbohydrazide is then reacted with phenylhydrazine and acetic anhydride in ethanol to form 3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole.", "Step 3: The final product is purified by recrystallization from ethanol." ] } | |
Numéro CAS |
2034488-92-9 |
Nom du produit |
3-(4-bromophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
Formule moléculaire |
C17H11BrN4O |
Poids moléculaire |
367.206 |
Nom IUPAC |
3-(4-bromophenyl)-5-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H11BrN4O/c18-13-8-6-12(7-9-13)16-20-17(23-22-16)14-10-19-21-15(14)11-4-2-1-3-5-11/h1-10H,(H,19,21) |
Clé InChI |
IWTBFTSUNGUAHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



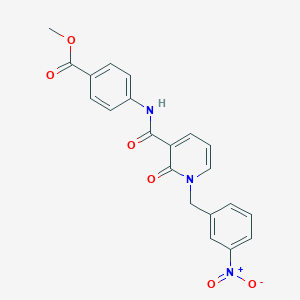
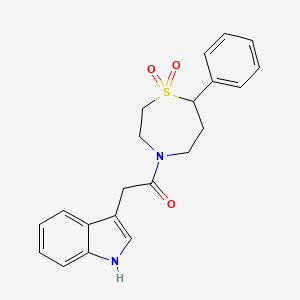
![(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2402719.png)
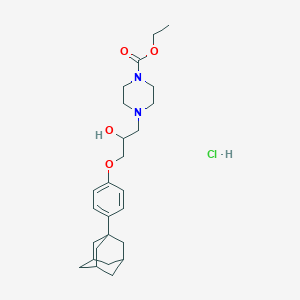
![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402722.png)
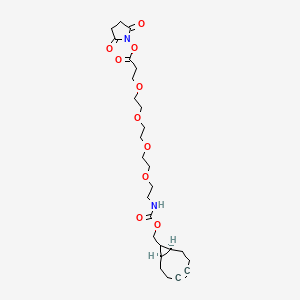
![1-(Furan-2-ylmethyl)-3-(4-methoxybenzyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2402724.png)

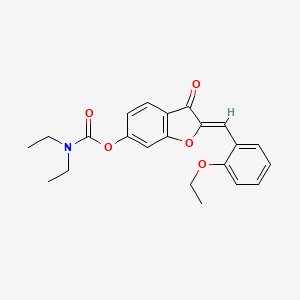
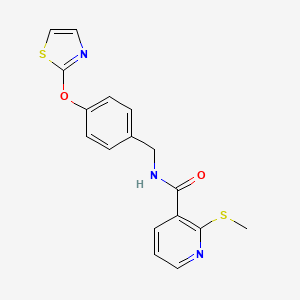
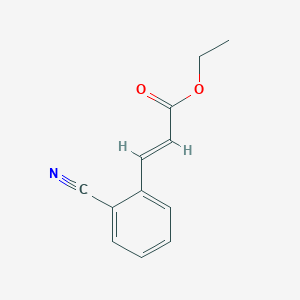

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2402734.png)
